3-(Oxan-2-yl)prop-2-yn-1-ol
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Overview
Description
3-(Oxan-2-yl)prop-2-yn-1-ol is an organic compound with a unique structure that includes an oxane ring and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Oxan-2-yl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The copper-catalyzed addition method is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various aldehydes, acids, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Oxan-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)prop-2-yn-1-ol involves its interaction with various molecular targets. For example, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: This compound is structurally similar but lacks the oxane ring.
Pyrazine- and pyridine-substituted prop-2-yn-1-ols: These compounds have similar alkyne and alcohol functionalities but differ in their heterocyclic substituents.
Uniqueness
3-(Oxan-2-yl)prop-2-yn-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(oxan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O2/c9-6-3-5-8-4-1-2-7-10-8/h8-9H,1-2,4,6-7H2 |
InChI Key |
CSLHWDCEROTFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C#CCO |
Origin of Product |
United States |
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